![molecular formula C20H20N2O4 B2933718 (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide CAS No. 1099655-77-2](/img/structure/B2933718.png)
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Scientific Research Applications
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, reduces inflammation in animal models, and protects neurons from oxidative stress.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide exhibits various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide involves the reaction of indoline-2-carboxylic acid with 3,4-dimethoxyphenylacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography.
properties
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-9-7-13(11-18(17)26-2)8-10-19(23)22-15-6-4-3-5-14(15)12-16(22)20(21)24/h3-11,16H,12H2,1-2H3,(H2,21,24)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYHQGCLZGCOD-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.